molecular formula C17H12BrNO3 B1607261 Acetamide, N-(4-bromo-9,10-dihydro-9,10-dioxo-1-anthracenyl)-N-methyl- CAS No. 6374-83-0

Acetamide, N-(4-bromo-9,10-dihydro-9,10-dioxo-1-anthracenyl)-N-methyl-

Cat. No. B1607261
Key on ui cas rn: 6374-83-0
M. Wt: 358.2 g/mol
InChI Key: CHXMYKHJNWOGGP-UHFFFAOYSA-N
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Patent
US05017713

Procedure details

A mixture of 4-bromo-1-acetylaminoanthraquinone (purity 98%, 35.1 g), methyl isobutyl ketone (500 g), tetra-n-butyl ammonium bromide (0.3 g) and 96% potassium hydroxide (12.0 g) was stirred for 1 hour while being maintained at 30° C. Dimethylsulfuric acid (25.2 g) was dropped at 30° C. over 2 hours. The mixture was stirred at 30° C. for 1 hour, 40° C. for 2 hours and 50° C. for 4 hours, successively. After water (250 g) was added, the solution was stirred for 1 hour, while being maintained at 50° C. Then, the same procedure as in Example 3 was applied to obtain, after methyl isobutyl ketone was recovered, 4-bromo-N-acetyl-1-methylaminoanthraquinone (34.8 g, purity 93.6%, yield 91.0%).
Quantity
35.1 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One
Quantity
25.2 g
Type
reactant
Reaction Step Two
Name
Quantity
250 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7](=[O:17])[C:6]=2[C:5]([NH:18][C:19](=[O:21])[CH3:20])=[CH:4][CH:3]=1.[CH2:22](C(C)=O)C(C)C.[OH-].[K+].COS(=O)(=O)OC>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.O>[Br:1][C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7](=[O:17])[C:6]=2[C:5]([N:18]([CH3:22])[C:19](=[O:21])[CH3:20])=[CH:4][CH:3]=1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
35.1 g
Type
reactant
Smiles
BrC1=CC=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)NC(C)=O
Name
Quantity
500 g
Type
reactant
Smiles
C(C(C)C)C(=O)C
Name
Quantity
12 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0.3 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Two
Name
Quantity
25.2 g
Type
reactant
Smiles
COS(OC)(=O)=O
Step Three
Name
Quantity
250 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at 30° C. for 1 hour, 40° C. for 2 hours and 50° C. for 4 hours
Duration
4 h
STIRRING
Type
STIRRING
Details
the solution was stirred for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
while being maintained at 50° C
CUSTOM
Type
CUSTOM
Details
to obtain
CUSTOM
Type
CUSTOM
Details
after methyl isobutyl ketone was recovered

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)N(C(C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 34.8 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 95.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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